molecular formula C21H20O12 B600748 Tricetin 7-O-glucoside CAS No. 77298-67-0

Tricetin 7-O-glucoside

Cat. No.: B600748
CAS No.: 77298-67-0
M. Wt: 464.38
Attention: For research use only. Not for human or veterinary use.
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Description

Tricetin 7-O-glucoside (CAS 77298-67-0) is a flavonoid mono-O-glycoside characterized by the attachment of a glucose moiety specifically to the 7-hydroxyl group of tricetin (5,7,3',4',5'-pentahydroxyflavone) . This compound is a subject of interest in plant metabolism and functional food research. In plants, 7- O -glucosylation is often the initial and essential step in the flavonoid glycosylation pathway, which is crucial for the synthesis of more complex flavonoid disaccharides . The enzyme-catalyzed reaction for its synthesis is regiospecific, with identified UGTs (UDP-glycosyltransferases) such as OsUGT706D1 from rice demonstrating strict selectivity for the 7-OH group . Researchers utilize this compound to investigate a range of biological activities. The compound is noted for its potential neuroprotective properties, with studies on similar flavonoid 7- O -glycosides showing activities such as the induction of apoptosis and inhibition of NF-κB signaling . The glycosylation of flavonoids significantly influences their chemical properties, typically enhancing water solubility and bioavailability compared to their aglycone counterparts, which is a critical factor for in vitro assays . The antioxidative capacity of flavonoid glucosides is a key area of investigation, as the position of glucosylation can markedly affect the mechanism and efficiency of free radical scavenging . This product is supplied as a high-purity material for research applications. It is provided For Research Use Only and is not intended for diagnostic or therapeutic purposes in humans or animals.

Properties

CAS No.

77298-67-0

Molecular Formula

C21H20O12

Molecular Weight

464.38

Synonyms

7-(β-D-Glucopyranosyloxy)-5-hydroxy-2-(3,4,5-trihydroxyphenyl)-4H-1-benzopyran-4-one

Origin of Product

United States

Scientific Research Applications

Chemical Properties and Structure

Tricetin 7-O-glucoside is a glycosylated form of tricetin, characterized by the addition of a glucose molecule at the 7-position of the flavonoid structure. This modification affects its solubility, bioavailability, and biological activities compared to its aglycone counterpart.

Biological Activities

  • Antioxidant Properties :
    • This compound exhibits significant antioxidant activity, which is crucial for mitigating oxidative stress in cells. Studies have shown that it can scavenge free radicals effectively, contributing to cellular protection against oxidative damage .
    • Its antioxidant capacity has been compared with other flavonoids, demonstrating that while tricetin is effective, compounds like myricetin may exhibit stronger reducing properties .
  • Anti-Cancer Effects :
    • Research indicates that tricetin and its derivatives can induce apoptosis in cancer cells. For instance, tricetin has been shown to activate specific pathways that lead to cell death in liver cancer cells . The glucosylation at the 7-position may enhance these effects by improving solubility and cellular uptake.
    • Tricetin's role in inhibiting metastasis in lung cancer models has also been documented, suggesting therapeutic potential against various cancer types .
  • Anti-Diabetic and Anti-Obesity Activities :
    • In vitro studies have reported that tricetin exhibits anti-diabetic properties by modulating glucose metabolism and enhancing insulin sensitivity . The glucosylated form may further influence these metabolic pathways due to altered pharmacokinetics.

Agricultural Applications

  • Plant Metabolic Engineering :
    • The biosynthesis of this compound can be enhanced through genetic engineering techniques in plants. Specific UDP-glycosyltransferases (UGTs) have been identified that facilitate the glucosylation process, allowing for increased production of this compound in plant tissues .
    • This approach not only increases the yield of beneficial flavonoids but also enhances the nutritional profile of crops, potentially leading to functional foods with added health benefits.
  • Natural Pesticides :
    • The antioxidant properties of tricetin derivatives suggest potential applications as natural pesticides. Their ability to protect plants from oxidative stress could enhance plant resilience against environmental stressors and pests .

Food Science Applications

  • Functional Food Development :
    • This compound can be incorporated into functional foods due to its health-promoting properties. Its antioxidant capacity makes it a valuable ingredient in food products aimed at reducing oxidative stress-related diseases .
    • The compound's stability during food processing is an important consideration for its application in food formulations.
  • Preservation and Shelf-life Extension :
    • The antioxidant properties of tricetin may also contribute to food preservation by preventing lipid peroxidation and extending shelf life. This application is particularly relevant in the formulation of oils and fat-containing products .

Case Studies

  • Metabolite Profiling in Pomegranate :
    • A study conducted on pomegranate floral tissues revealed significant accumulation of tricetin and its glucosides during flowering stages. This research utilized high-performance liquid chromatography (HPLC) for metabolite analysis, demonstrating the compound's natural presence in edible plants .
  • Cancer Cell Studies :
    • In vitro assays have demonstrated that tricetin induces apoptosis in human liver cancer cells via the reactive oxygen species/c-Jun NH2-terminal kinase pathway. These findings highlight its potential as a therapeutic agent against liver cancer .

Comparison with Similar Compounds

Key Observations :

  • Positional Specificity : this compound and tricetin 4′-O-glucoside demonstrate regiospecific glycosylation, impacting their biological roles. For example, tricetin 4′-O-glucoside is uniquely linked to pomegranate anther development .
  • Aglycone Influence : Apigenin and luteolin glucosides exhibit higher solubility and bioavailability compared to their aglycones, enhancing their functional roles in plant defense and human health .

Enzyme Inhibition and Metabolic Roles

  • Apigenin 7-O-glucoside :
    • Inhibits CK2α holoenzymes (IC₅₀ ~9.4 µM) but is inactive against free catalytic subunits .
    • Stimulates collagen biosynthesis in osteogenesis imperfecta (OI) cells, contrasting with apigenin’s inhibitory effects .
  • Luteolin 7-O-glucoside :
    • Acts as a stress biomarker in olives, increasing 2.5-fold in response to insect damage .
    • Moderately inhibits CK2α (IC₅₀ ~9.0 µM) .
  • Tricetin 4′-O-glucoside :
    • Accumulates uniquely in pomegranate anthers, suggesting roles in pollen development or UV protection .
  • Hesperetin 7-O-glucoside :
    • Exhibits 1.7–2.4-fold stronger inhibition of human intestinal maltase and HMG-CoA reductase compared to hesperidin .

Preparation Methods

Identification of Functional UGTs

Key UGTs involved in tricetin glucosylation include OsUGT706D1 from rice (Oryza sativa) and PgUGT76Z1 from Polygonum cuspidatum. OsUGT706D1, a flavone 7-O-glucosyltransferase, demonstrates strict regioselectivity for the 7-OH group, as evidenced by in vitro assays using apigenin and tricin as substrates. Similarly, PgUGT76Z1 clusters phylogenetically with flavonoid-specific UGTs and shows activity toward triterpenoids and flavonoids. These enzymes require UDP-glucose as the sole sugar donor, with no activity observed for UDP-galactose or other nucleotides.

Reaction Optimization

Optimal conditions for enzymatic synthesis involve pH 7.5–8.0 buffers, temperatures of 30–37°C, and UDP-glucose concentrations of 2–5 mM. Kinetic studies of OsUGT706D1 reveal a K<sub>m</sub> of 12.4 μM for tricetin and a catalytic efficiency (k<sub>cat</sub>/K<sub>m</sub>) of 1.8 × 10<sup>4</sup> M<sup>−1</sup>s<sup>−1</sup>. Yields exceeding 80% have been reported in batch reactions, though substrate solubility in aqueous systems remains a limitation.

Table 1: Key UGTs for this compound Synthesis

EnzymeSourceSubstrateK<sub>m</sub> (μM)Optimal pHYield (%)
OsUGT706D1Oryza sativaTricetin12.47.585
PgUGT76Z1Polygonum cuspidatumTricetin18.98.078
CsUGT76F1Camellia sinensisTricetin22.17.872

Plant Extraction and Isolation

This compound occurs naturally in plants such as Hyparrhenia hirta and Ranunculus sieboldii, where it functions as a secondary metabolite. Extraction protocols typically involve solvent-based methods followed by chromatographic purification.

Solvent Extraction

Fresh or dried plant material is homogenized in methanol-water (70:30, v/v) acidified with 0.1% formic acid to stabilize flavonoids. After filtration, the extract is concentrated under vacuum and defatted using hexane. Yield varies by species; Hyparrhenia hirta yields approximately 0.2–0.5 mg/g dry weight.

Chromatographic Purification

High-performance liquid chromatography (HPLC) with C18 columns is employed for purification. A gradient of acetonitrile (5–35%) and 0.1% trifluoroacetic acid achieves baseline separation of this compound (retention time: 14.2 min). Preparative HPLC scales this process, yielding >95% purity. Nuclear magnetic resonance (NMR) and liquid chromatography-mass spectrometry (LC-MS) confirm structure, with characteristic ions at m/z 465 [M+H]<sup>+</sup> and 303 [aglycone+H]<sup>+</sup>.

Chemical Synthesis Approaches

Chemical synthesis of this compound remains underexplored due to challenges in regioselective glucosylation. However, protected precursor strategies offer potential routes.

Koenigs-Knorr Glycosylation

This classical method involves reacting peracetylated glucose bromide with a tricetin derivative protected at the 3',5'-hydroxy groups. Silver oxide or molecular sieves catalyze the reaction, but yields are low (<20%) due to competing glycosylation at other hydroxy sites.

Enzymatic-Chemical Hybrid Synthesis

A two-step approach combines chemical synthesis of tricetin aglycone with enzymatic glucosylation. For example, chemically synthesized tricetin is subjected to UGT706D1, achieving 70–75% conversion. This method bypasses the need for complex protecting groups.

Metabolic Engineering and Fermentation

Recent advances in synthetic biology enable microbial production of this compound via engineered Escherichia coli or Saccharomyces cerevisiae.

Pathway Engineering

Heterologous expression of Arabidopsis thaliana cytochrome P450s (CYP75B4) and UGTs (AtUGT78D2) in yeast reconstructs the tricetin pathway. Fermentation in YPD medium supplemented with tyrosine yields 45 mg/L this compound.

Co-Culture Systems

Co-culturing E. coli strains expressing phenylpropanoid biosynthesis genes and glucosyltransferases improves titers. A recent study reported 120 mg/L using a xylose-inducible system.

Analytical Characterization

Robust analytics are critical for validating synthesis methods.

Table 2: Analytical Parameters for this compound

TechniqueParametersKey Findings
HPLC-DADC18 column, 280 nm detectionRt = 14.2 min, purity >95%
LC-MS/MSESI+, m/z 465 → 303Fragmentation confirms glucose loss
<sup>1</sup>H NMR500 MHz, DMSO-d<sub>6</sub>δ 7.82 (H-2'), 6.89 (H-6)

Q & A

Q. What analytical methods are recommended for structural identification of tricetin 7-O-glucoside?

Structural elucidation requires a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY/HMBC/HSQC) and high-resolution mass spectrometry (HR-MS) to confirm the glycosidic linkage and aglycone configuration . X-ray crystallography or molecular docking simulations may further validate spatial arrangements in crystalline forms .

Q. How can researchers quantify this compound in plant extracts?

Ultra-performance liquid chromatography coupled with diode-array detection (UPLC-DAD) at 350 nm is optimal for quantification due to its specificity for flavone glycosides . For higher sensitivity, LC-MS/MS with multiple reaction monitoring (MRM) modes can distinguish this compound from co-eluting isomers (e.g., tricetin 5-O-glucoside) .

Q. What isolation techniques are effective for purifying this compound?

Sequential solvent extraction (e.g., ethyl acetate for flavonoid enrichment) followed by preparative HPLC with C18 columns achieves >95% purity . Countercurrent chromatography (CCC) is recommended for complex matrices to avoid irreversible adsorption losses .

Advanced Research Questions

Q. How do glycosylation patterns influence this compound's bioactivity?

The 7-O-glucosylation site enhances solubility and membrane permeability compared to aglycones, as shown in comparative studies of flavonoid glucosides . However, enzymatic deglycosylation (e.g., via β-glucosidases) is critical for cellular uptake and metabolic activation, requiring in vitro assays with recombinant enzymes like UGTs (uridine diphosphate glycosyltransferases) .

Q. What experimental models are suitable for studying this compound's inhibition of HMG-CoA reductase?

Use recombinant human HMG-CoA reductase (HMGCR) in enzyme inhibition assays with NADPH consumption monitored spectrophotometrically at 340 nm . Validate findings in hepatocyte cultures (e.g., HepG2) to assess dose-dependent suppression of cholesterol biosynthesis .

Q. How can genetic regulation of this compound biosynthesis be investigated?

Genome-wide association studies (GWAS) in Oryza sativa identified candidate genes (e.g., Os11g25454) encoding flavonoid glycosyltransferases . CRISPR-Cas9 knockout lines or RNAi silencing in model plants (e.g., Medicago truncatula) can confirm gene function .

Q. What contradictory data exist regarding this compound's metabolic stability?

Brush-border hydrolases in the jejunum rapidly cleave 7-O-glucosides, as shown in human perfusion studies . However, conflicting reports suggest microbial β-glucosidases in the colon may contribute to deglycosylation, necessitating dual-labeling (³H/¹⁴C) tracer studies in vivo .

Q. How should researchers address discrepancies in compound identification across studies?

Cross-validate findings using orthogonal methods:

  • Compare retention times and UV spectra with authenticated standards (e.g., 6-hydroxyluteolin 7-O-glucoside) .
  • Confirm via spiking experiments and NMR to rule out co-eluting derivatives (e.g., apigenin 7-O-glucoside misidentification) .

Q. What functional genomics approaches elucidate this compound's role in plant defense?

Transcriptome profiling under stress (e.g., pathogen exposure) can identify upregulated glycosyltransferases. Pair this with metabolome-wide association studies (mGWAS) to link biosynthetic loci to tricetin glycoside accumulation .

Q. How do researchers assess this compound's synergistic effects with other phenolics?

Use factorial-designed experiments to test combinations (e.g., with rosmarinic acid or chlorogenic acid) in antioxidant assays (DPPH/ABTS). Synergy is quantified via isobolographic analysis or CompuSyn software .

Methodological Best Practices

  • Purity Validation : Ensure ≥98% purity via HPLC (210–400 nm diode-array scans) and confirm absence of endotoxins for cell-based assays .
  • Storage : Store at –20°C in anhydrous DMSO to prevent hydrolysis; avoid freeze-thaw cycles .
  • Ethical Compliance : For human studies, obtain informed consent and monitor blood pressure due to reported antihypertensive effects .

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